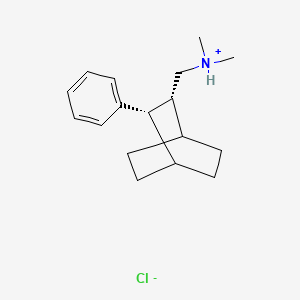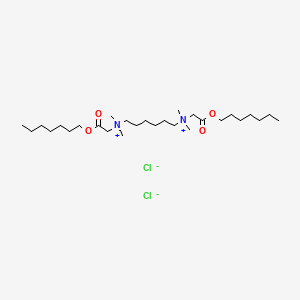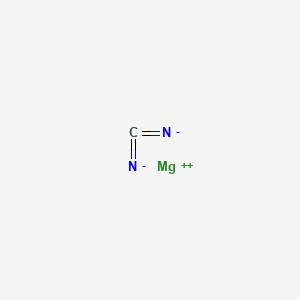![molecular formula C15H24O B15345098 Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- CAS No. 56175-55-4](/img/structure/B15345098.png)
Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- is an organic compound with the molecular formula C15H24O It is a cyclic ketone that features a cyclopentanone ring substituted with a 4-(1-methylethyl)-1-cyclohexen-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- typically involves the reaction of cyclopentanone with a suitable alkylating agent under controlled conditions. One common method is the alkylation of cyclopentanone with 4-(1-methylethyl)-1-cyclohexen-1-yl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. Additionally, the cyclohexenyl group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentanone, 2-methyl-3-(1-methylethyl)
- Cyclopentanone, 2-[(4-chlorophenyl)methyl]-5-(1-methylethyl)
- Cyclopentanone, 2-(1-methylethyl)-
Uniqueness
Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
56175-55-4 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
2-[(4-propan-2-ylcyclohexen-1-yl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C15H24O/c1-11(2)13-8-6-12(7-9-13)10-14-4-3-5-15(14)16/h6,11,13-14H,3-5,7-10H2,1-2H3 |
Clave InChI |
CACFYQYLLIRCQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(=CC1)CC2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


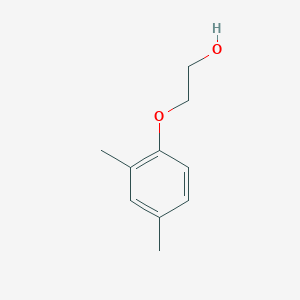


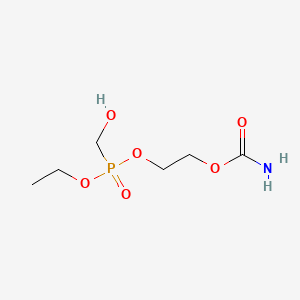
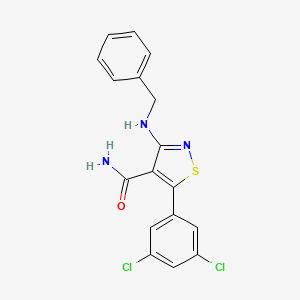
![1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine](/img/structure/B15345060.png)
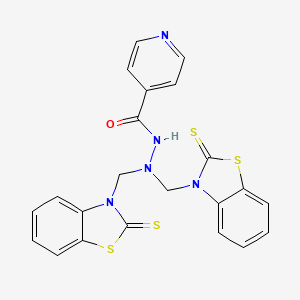
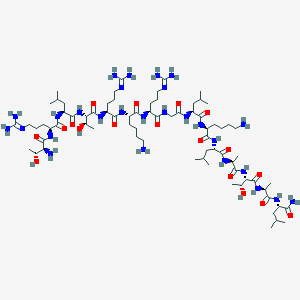
![3-Iodo-8-methanesulfonyl-6-methylimidazo[1,2-a]pyrazine](/img/structure/B15345072.png)
![2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid](/img/structure/B15345080.png)
